molecular formula C15H14FN3O3S B6541236 ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate CAS No. 1021218-15-4

ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate

Cat. No.: B6541236
CAS No.: 1021218-15-4
M. Wt: 335.4 g/mol
InChI Key: BMQPNHAYDSESBA-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 2-fluorobenzoic acid and the pyridazine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Thioether Formation: The sulfanyl group can be introduced by reacting the pyridazine derivative with a suitable thiol compound under basic conditions.

    Esterification: Finally, the ethyl ester group can be introduced through esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the benzamido group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The fluorobenzamido group can interact with hydrophobic pockets in proteins, while the pyridazine ring can form hydrogen bonds with amino acid residues. The sulfanyl group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 2-{[6-(2-fluorobenzamido)pyridazin-3-yl]sulfanyl}acetate can be compared with other pyridazine derivatives such as:

    Pyridazinone Derivatives: These compounds also contain a pyridazine ring but with different substituents, leading to varied biological activities.

    Fluorobenzamido Compounds: Compounds with a fluorobenzamido group but different core structures, which may exhibit different pharmacological profiles.

    Thioether-Containing Compounds: Molecules with a thioether group but different heterocyclic cores, which can have distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 2-[6-[(2-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-2-22-14(20)9-23-13-8-7-12(18-19-13)17-15(21)10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQPNHAYDSESBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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